molecular formula C14H18N4O3S2 B11488297 ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11488297
M. Wt: 354.5 g/mol
InChI Key: ZAOOCNBYXMEAER-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C14H18N4O3S2

Molecular Weight

354.5 g/mol

IUPAC Name

ethyl 2-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H18N4O3S2/c1-5-21-12(20)11-9(4)17-14(23-11)18-10(19)6-22-13-15-7(2)8(3)16-13/h5-6H2,1-4H3,(H,15,16)(H,17,18,19)

InChI Key

ZAOOCNBYXMEAER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . The thiazole ring is often prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

The final step involves the coupling of the imidazole and thiazole intermediates with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, potassium carbonate, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes . The thiazole ring can interact with biological membranes, potentially disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Unique due to its combined imidazole and thiazole rings.

    ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but with different substituents on the rings.

Uniqueness

The uniqueness of ETHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties .

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